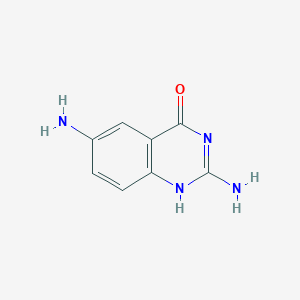

2,6-diamino-1H-quinazolin-4-one

Description

Properties

IUPAC Name |

2,6-diamino-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c9-4-1-2-6-5(3-4)7(13)12-8(10)11-6/h1-3H,9H2,(H3,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCRCNZBZUQLULA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=O)N=C(N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1N)C(=O)N=C(N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-diamino-1H-quinazolin-4-one typically involves the cyclization of anthranilic acid derivatives with appropriate amines. One common method includes the reaction of anthranilic acid with formamide under high-temperature conditions to form the quinazolinone core . Another approach involves the use of benzamides and amidines in the presence of a copper catalyst for efficient cyclization .

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions, such as controlled temperature and pressure, are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Synthetic Approaches to 2,6-Diamino-1H-quinazolin-4-one

The synthesis of 2,6-diamino-1H-quinazolin-4-one derivatives typically involves cyclocondensation or functionalization of anthranilic acid derivatives. Key methods include:

Isatoic Anhydride Route

Isatoic anhydride reacts with amines or hydrazines to form intermediates that cyclize into quinazolinones. For example, reacting 2,6-diaminophenyl isatoic anhydride with methylamine under reflux produces 2,6-diamino-1H-quinazolin-4-one .

Nucleophilic Substitution Reactions

The amino groups at positions 2 and 6 participate in nucleophilic substitutions, enabling derivatization:

Acylation

Treatment with acetyl chloride or acetic anhydride in basic media leads to N-acetylation. For instance:

This reaction is catalyzed by 4-dimethylaminopyridine (DMAP) .

Alkylation

Alkyl halides (e.g., methyl iodide) react with the amino groups in DMF/KCO to yield N-alkylated derivatives. Steric hindrance at position 6 often results in selective monoalkylation .

Electrophilic Substitution Reactions

The quinazolinone ring undergoes electrophilic substitution, though the amino groups direct reactivity:

Nitration

Nitration with fuming HNO/HSO introduces nitro groups at position 5 or 8 due to the electron-donating amino substituents .

| Substrate | Nitrating Agent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2,6-diaminoquinazolinone | HNO/HSO | 5-nitro-2,6-diaminoquinazolinone | 45 |

Oxidation

HO in DMSO oxidizes the 4-oxo group, forming quinazoline-2,4-dione derivatives under thermal conditions .

Reduction

Catalytic hydrogenation (Pd/C, H) reduces the 4-oxo group to a hydroxylamine intermediate, though this is rarely reported for 2,6-diamino derivatives .

Metal-Catalyzed Coupling Reactions

Transition metals facilitate cross-coupling reactions at the amino or quinazolinone core:

Buchwald-Hartwig Amination

Palladium catalysts enable aryl halide coupling at position 6. For example:

Yields vary between 50–75% depending on the aryl halide .

Copper-Catalyzed Cyclization

Copper(I) bromide mediates cyclocondensation with alkyl halides, forming 2,3-disubstituted quinazolinones .

Schiff Base Formation

Condensation with aldehydes (e.g., benzaldehyde) generates imine-linked hybrids, which can cyclize into fused heterocycles like pyrazoloquinazolinones .

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Benzaldehyde | EtOH, Δ, 12 h | 2,6-diamino-3-benzylidenequinazolinone | 68 |

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity

2,6-Diamino-1H-quinazolin-4-one derivatives have been extensively studied for their anticancer properties. Various studies indicate that these compounds exhibit potent inhibitory effects against different cancer cell lines. For instance, novel derivatives have shown effectiveness against breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp), which are critical in multidrug resistance in cancer therapy .

2. Antimicrobial Properties

Research has demonstrated that quinazolinone derivatives possess significant antibacterial and antifungal activities. Some studies have reported that specific modifications to the quinazolinone structure enhance its efficacy against resistant strains of bacteria and fungi .

3. Antimalarial and Antituberculosis Activities

The compound has been evaluated for antimalarial properties, with several derivatives showing activity against Plasmodium berghei and Mycobacterium tuberculosis. These findings suggest potential therapeutic pathways for treating malaria and tuberculosis .

4. Anti-inflammatory Effects

Quinazolinone derivatives have been reported to exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). This makes them potential candidates for developing non-steroidal anti-inflammatory drugs (NSAIDs) .

Biological Activities

1. Enzyme Inhibition

this compound has been identified as an inhibitor of various enzymes involved in critical biological processes. For example, it acts as a dual inhibitor of phosphoinositide 3-kinase (PI3K) and histone deacetylases (HDACs), which are important targets in cancer therapy .

2. Antioxidant Activity

Some derivatives of this compound have shown promising antioxidant activities, which are beneficial in preventing oxidative stress-related diseases .

Industrial Applications

1. Chemical Reagent

In addition to its biological applications, this compound is utilized as a reagent in various chemical synthesis processes. Its ability to act as a catalyst in reactions makes it valuable in industrial chemistry.

2. Material Science

The compound's unique properties enable its use in developing new materials with specific functional characteristics, particularly in pharmaceuticals and biotechnology .

Case Studies

Mechanism of Action

The mechanism of action of 2,6-diamino-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and survival, such as tyrosine kinases and DNA topoisomerases.

Pathways Involved: It interferes with signaling pathways like the epidermal growth factor receptor (EGFR) pathway, leading to the inhibition of cancer cell growth and proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazolinone derivatives are a versatile class of compounds with diverse biological activities. Below, 2,6-diamino-1H-quinazolin-4-one is compared to structurally related triazoloquinazolinones reported in the literature, focusing on structural features, pharmacological activity, and structure-activity relationships (SAR).

Structural and Pharmacological Differences

Key Findings

Structural Modifications and Activity: The triazoloquinazolinones in the cited studies incorporate a fused triazole ring, which enhances planarity and rigidity, favoring interactions with the H₁ receptor’s hydrophobic pockets . In contrast, this compound lacks this fused ring system but possesses polar amino groups that may facilitate interactions with polar targets (e.g., kinases or DNA). Substituents like benzyl (ED₅₀ = 0.65 mg/kg) or phenyl (ED₅₀ = 0.89 mg/kg) at position 4 of triazoloquinazolinones significantly improve H₁-antihistaminic potency compared to unsubstituted analogs .

Solubility and Bioavailability: The amino groups in this compound likely enhance aqueous solubility, which could improve oral bioavailability compared to lipophilic triazoloquinazolinones. However, this may reduce blood-brain barrier penetration, limiting central nervous system activity.

SAR Insights: Triazoloquinazolinones: The triazole ring and hydrophobic substituents (e.g., benzyl) are critical for H₁ receptor antagonism, as demonstrated by their nanomolar affinities . Diaminoquinazolinones: The absence of a triazole ring suggests divergent therapeutic applications. The amino groups may enable interactions with nucleic acids or ATP-binding pockets in kinases, though further studies are required.

Q & A

Q. Table 1: Synthesis Optimization Parameters

| Method | Time (h) | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Reflux | 6–8 | 55–65 | 90–95 | |

| Microwave | 0.5–1 | 70–80 | 95–98 |

Basic Research: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Spectroscopy :

- 1H/13C NMR : Confirm aromatic proton environments (δ 6.5–8.5 ppm) and carbonyl (C=O) signals (~170 ppm) .

- FT-IR : Identify NH₂ stretching (3300–3500 cm⁻¹) and C=O vibrations (~1660 cm⁻¹) .

- Mass Spectrometry : ESI-MS for molecular ion [M+H]⁺ and fragmentation patterns.

- X-ray Crystallography : Resolve crystal structure for tautomeric forms (e.g., lactam-lactim equilibria) .

Intermediate Research: How do I evaluate the pharmacological activity of this compound derivatives?

Methodological Answer:

- In vitro assays :

- Enzyme inhibition : Use fluorescence-based assays (e.g., kinases, HDACs) at varying concentrations (1–100 µM) .

- Cytotoxicity : MTT assay on cancer cell lines (IC₅₀ determination) with positive controls (e.g., doxorubicin) .

- Structure-Activity Relationship (SAR) : Modify substituents at positions 2 and 6 to assess steric/electronic effects on bioactivity .

Q. Table 2: Pharmacological Parameters for Derivatives

| Derivative | Target Enzyme | IC₅₀ (µM) | Cytotoxicity (IC₅₀, µM) | Reference |

|---|---|---|---|---|

| Compound A | HDAC1 | 2.1 | 15.3 | |

| Compound B | EGFR Kinase | 0.8 | 8.7 |

Advanced Research: What computational strategies are effective for designing this compound analogs with enhanced binding affinity?

Methodological Answer:

- Molecular docking (AutoDock/Vina) : Screen analogs against target proteins (e.g., EGFR, HDACs) using PDB structures (e.g., 1M17) .

- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .

- MD simulations : Assess ligand-protein stability (RMSD < 2 Å over 100 ns) to prioritize candidates .

Advanced Research: How should I address contradictory data in solubility and stability studies of this compound?

Methodological Answer:

- Contradiction analysis :

- Solubility : Compare results across solvents (DMSO vs. PBS). Use HPLC to quantify degradation products under acidic/basic conditions .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring .

- Reproducibility : Validate methods via inter-laboratory collaboration and open-data sharing (e.g., Zenodo repositories) .

Q. Table 3: Data Contradiction Resolution Framework

| Parameter | Conflicting Results | Resolution Strategy | Reference |

|---|---|---|---|

| Solubility | 10 mg/mL (DMSO) vs. 2 mg/mL (water) | Standardize solvent systems | |

| Stability | pH-dependent degradation | Use buffered solutions |

Advanced Research: What are the challenges in establishing the tautomeric equilibrium of this compound in solution?

Methodological Answer:

- NMR titration : Track proton shifts in DMSO-d₆/CDCl₃ mixtures to identify lactam (NH) vs. lactim (OH) forms .

- Theoretical calculations : DFT (B3LYP/6-311+G**) to predict tautomeric stability (ΔG < 2 kcal/mol favors lactam) .

Advanced Research: How can I integrate this compound into multi-target drug discovery pipelines?

Methodological Answer:

- Polypharmacology screening : Use high-content screening (HCS) against kinase, GPCR, and ion channel panels .

- Synergistic studies : Combine with chemotherapeutics (e.g., cisplatin) to assess additive vs. antagonistic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.